Cas no 895007-24-6 (5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylthiophene-2-carboxamide)

5-Chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylthiophene-2-carboxamide is a synthetic organic compound featuring a benzothiazole core linked to a thiophene-carboxamide moiety via a pyridinylmethyl bridge. This structure imparts potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or other biologically active agents. The chloro and methyl substituents enhance its reactivity and selectivity, while the heterocyclic components contribute to its binding affinity in molecular interactions. Its well-defined chemical properties make it suitable for research applications in drug discovery and development, particularly in targeting enzyme modulation or receptor binding studies. The compound's stability and synthetic accessibility further support its use in exploratory pharmaceutical research.
5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylthiophene-2-carboxamide structure
895007-24-6 structure
Product name:5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylthiophene-2-carboxamide
CAS No:895007-24-6
MF:C19H14ClN3OS2
Molecular Weight:399.91696023941
CID:5981548
PubChem ID:7163149

5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylthiophene-2-carboxamide 化学的及び物理的性質

名前と識別子

    • 5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylthiophene-2-carboxamide
    • 5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide
    • 2-Thiophenecarboxamide, 5-chloro-N-(6-methyl-2-benzothiazolyl)-N-(3-pyridinylmethyl)-
    • 5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide
    • AKOS002067455
    • F2515-0041
    • 5-chloro-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide
    • 895007-24-6
    • インチ: 1S/C19H14ClN3OS2/c1-12-4-5-14-16(9-12)26-19(22-14)23(11-13-3-2-8-21-10-13)18(24)15-6-7-17(20)25-15/h2-10H,11H2,1H3
    • InChIKey: FKENSMUIMBINQH-UHFFFAOYSA-N
    • SMILES: C1(C(N(C2=NC3=CC=C(C)C=C3S2)CC2=CC=CN=C2)=O)SC(Cl)=CC=1

計算された属性

  • 精确分子量: 399.0266821g/mol
  • 同位素质量: 399.0266821g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 5
  • 重原子数量: 26
  • 回転可能化学結合数: 4
  • 複雑さ: 511
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 5.5
  • トポロジー分子極性表面積: 103Ų

じっけんとくせい

  • 密度みつど: 1.452±0.06 g/cm3(Predicted)
  • Boiling Point: 589.6±60.0 °C(Predicted)
  • 酸度系数(pKa): 4.40±0.12(Predicted)

5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylthiophene-2-carboxamide Pricemore >>

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Life Chemicals
F2515-0041-3mg
5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide
895007-24-6 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2515-0041-10mg
5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide
895007-24-6 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2515-0041-20mg
5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide
895007-24-6 90%+
20mg
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Life Chemicals
F2515-0041-1mg
5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide
895007-24-6 90%+
1mg
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F2515-0041-2mg
5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide
895007-24-6 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2515-0041-5mg
5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide
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5mg
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F2515-0041-50mg
5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide
895007-24-6 90%+
50mg
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F2515-0041-75mg
5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide
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$208.0 2023-05-16
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F2515-0041-100mg
5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide
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F2515-0041-10μmol
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10μl
$69.0 2023-05-16

5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylthiophene-2-carboxamide 関連文献

5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylthiophene-2-carboxamideに関する追加情報

5-Chloro-N-(6-Methyl-1,3-Benzothiazol-2-Yl)-N-(Pyridin-3-Yl)Methylthiophene-2-Carboxamide (CAS No: 895007-24-6) — A Comprehensive Overview

The compound 5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylthiophene-2-carboxamide (CAS No: 895007-24-6) is a complex organic molecule with significant potential in various fields of research and application. This compound has garnered attention due to its unique structural features and promising biological activities. In this article, we delve into the structural characteristics, synthesis methods, and recent advancements in understanding its applications.

The molecular structure of this compound is a fascinating combination of several functional groups. The presence of a chlorine atom at the 5-position of the thiophene ring introduces electron-withdrawing effects, which can significantly influence the compound's reactivity and biological properties. The benzothiazole moiety, attached via an N-substituted group, adds aromatic stability and potential for hydrogen bonding interactions. Furthermore, the pyridine ring at the 3-position introduces additional electron-withdrawing effects and enhances the molecule's ability to participate in π–π interactions. These structural elements collectively make this compound a versatile candidate for exploring its role in drug discovery and material science.

Recent studies have highlighted the potential of this compound in the field of antitumor drug development. Researchers have reported that the benzothiazole moiety plays a crucial role in modulating the compound's activity against various cancer cell lines. The pyridine ring, on the other hand, has been shown to enhance the molecule's solubility and bioavailability, making it a promising candidate for further preclinical studies. Additionally, the methylthiophene group has been implicated in modulating the compound's redox properties, which could be advantageous in designing antioxidants or radical scavengers.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yields and purity. The key steps include the preparation of intermediate benzothiazole derivatives and subsequent coupling reactions to introduce the pyridine moiety. Recent advancements in catalytic methods have enabled researchers to optimize these steps, reducing reaction times and minimizing byproduct formation. These improvements have made large-scale synthesis more feasible, paving the way for broader applications.

In terms of applications beyond drug discovery, this compound has shown potential in material science, particularly in the development of advanced materials for electronic devices. The aromaticity and conjugation within its structure make it suitable for use as a building block in organic semiconductors or light-emitting materials. Initial studies have demonstrated its ability to form stable thin films with desirable electronic properties, suggesting its utility in next-generation displays or photovoltaic devices.

Moreover, recent computational studies have provided deeper insights into the electronic structure of this compound. Density functional theory (DFT) calculations have revealed that the presence of electron-withdrawing groups such as chlorine and pyridine significantly alters the HOMO-LUMO gap, influencing its optical properties. These findings are crucial for tailoring the compound's properties for specific applications.

In conclusion, 5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-yllmethylthiophene-2-carboxamide (CAS No: 895007-24-6) stands out as a multifaceted molecule with immense potential across diverse scientific domains. Its unique structural features and promising biological activities make it a subject of intense research interest. As ongoing studies continue to uncover new aspects of its functionality, this compound is poised to play a pivotal role in advancing both therapeutic interventions and innovative materials development.

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